molecular formula C12H15NO2 B14828964 5-Cyclopropoxy-4-isopropylnicotinaldehyde

5-Cyclopropoxy-4-isopropylnicotinaldehyde

Katalognummer: B14828964
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: MQFFJSBETPVATM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-4-isopropylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a nicotinaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-isopropylnicotinaldehyde typically involves the following steps:

    Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through the oxidation of nicotinyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclopropyl halide with the nicotinaldehyde core in the presence of a base such as potassium carbonate (K2CO3).

    Addition of the Isopropyl Group: The isopropyl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-4-isopropylnicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Cyclopropyl halides, bases such as potassium carbonate (K2CO3)

Major Products

    Oxidation: 5-Cyclopropoxy-4-isopropylnicotinic acid

    Reduction: 5-Cyclopropoxy-4-isopropylnicotinyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving nicotinaldehyde derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-4-isopropylnicotinaldehyde involves its interaction with molecular targets such as nicotinic receptors. The compound may bind to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific receptor subtype and cellular context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyclopropoxy-5-isopropylnicotinaldehyde
  • 4-Cyclopropoxy-3-isopropylnicotinaldehyde
  • 5-Cyclopropoxy-3-isopropylnicotinaldehyde

Uniqueness

5-Cyclopropoxy-4-isopropylnicotinaldehyde is unique due to the specific positioning of the cyclopropoxy and isopropyl groups on the nicotinaldehyde core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

5-cyclopropyloxy-4-propan-2-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-8(2)12-9(7-14)5-13-6-11(12)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI-Schlüssel

MQFFJSBETPVATM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=NC=C1C=O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.